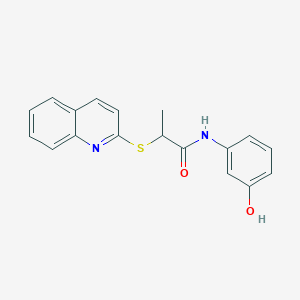

N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide, also known as HQP-1351, is a novel drug candidate that has been developed for the treatment of bacterial infections. It belongs to the class of compounds known as bacterial type II topoisomerase inhibitors, which target the DNA replication machinery of bacteria. HQP-1351 has shown promising results in preclinical studies and is currently undergoing clinical trials for its efficacy and safety.

Mécanisme D'action

N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide exerts its antibacterial activity by inhibiting the activity of bacterial type II topoisomerases, which are enzymes that are essential for DNA replication and cell division in bacteria. Specifically, N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide binds to the DNA cleavage complex formed by the topoisomerase enzyme and prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately bacterial cell death.

Biochemical and Physiological Effects:

N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide has been shown to have minimal toxicity in animal models, with no significant adverse effects observed at therapeutic doses. In addition to its antibacterial activity, N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of bacterial infections that are associated with inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide is its broad-spectrum activity against a range of bacterial pathogens, including drug-resistant strains. This makes it a promising candidate for the treatment of bacterial infections that are difficult to treat with existing antibiotics. However, one limitation of N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide is that it is still in the early stages of clinical development, and its efficacy and safety in humans have not yet been fully established.

Orientations Futures

There are several potential future directions for the development of N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide. One area of interest is the optimization of the drug's pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy and dosing regimen. Another area of research is the investigation of combination therapies with other antibiotics, which may enhance the overall efficacy of treatment. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide and its potential for the development of resistance in bacterial populations.

Méthodes De Synthèse

The synthesis of N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3-hydroxybenzaldehyde, which is then reacted with 2-aminobenzoic acid to form the key intermediate, 3-hydroxy-N-(2-carboxyphenyl)benzamide. This intermediate is then subjected to a series of reactions, including esterification, thiolation, and reduction, to yield the final product, N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide.

Applications De Recherche Scientifique

N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide has been extensively studied for its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. In vitro studies have shown that N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide exhibits potent activity against drug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae (CRE). In vivo studies in animal models have also demonstrated the efficacy of N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide in treating bacterial infections.

Propriétés

IUPAC Name |

N-(3-hydroxyphenyl)-2-quinolin-2-ylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-12(18(22)19-14-6-4-7-15(21)11-14)23-17-10-9-13-5-2-3-8-16(13)20-17/h2-12,21H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSYHWDALCJHFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC=C1)O)SC2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxyphenyl)-2-quinolin-2-ylsulfanylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4989666.png)

![4-{5-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B4989678.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4989682.png)

![2-(4-(2,4-dimethylphenyl)-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4989711.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-5-(methoxymethyl)-2-furamide](/img/structure/B4989714.png)

![2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate](/img/structure/B4989719.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B4989726.png)

![4-{3-[(4-bromobenzyl)amino]butyl}phenol](/img/structure/B4989739.png)

![1-(3-fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4989753.png)